molecular formula C45H82N12O13 B040205 Naktiivql nanopeptide CAS No. 119980-12-0

Naktiivql nanopeptide

Cat. No. B040205
M. Wt: 999.2 g/mol
InChI Key: JJQSPVIEQMFVNS-YMAIGWNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The NAKTIIVQL nanopeptide is a compound with the molecular formula C45H82N12O13 and a molecular weight of 999.21 . It is also known by the name NANOPEPTIDE-32 . The peptide sequence is Asn-Ala-Lys-Thr-Ile-Ile-Val-Gln-Leu .

Safety And Hazards

While specific safety and hazard information for the NAKTIIVQL nanopeptide is not available, workers who use nanotechnology in research or production processes may be exposed to nanomaterials through inhalation, skin contact, or ingestion . Therefore, appropriate safety measures should be taken when handling nanomaterials.

Future Directions

The future of nanopeptides like NAKTIIVQL is promising. They are being explored for higher gene transfection efficiency and better therapeutic effect . Furthermore, peptide-based nanomaterials are being investigated for their potential in gene therapy , and therapeutic peptides are being developed for various applications, including antimicrobial and anticancer therapeutics . The field of nanomedicine is rapidly evolving, and nanopeptides are expected to play a significant role in this advancement .

properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82N12O13/c1-11-23(7)34(42(66)54-33(22(5)6)41(65)52-29(16-17-31(48)59)39(63)53-30(45(69)70)19-21(3)4)55-43(67)35(24(8)12-2)56-44(68)36(26(10)58)57-40(64)28(15-13-14-18-46)51-37(61)25(9)50-38(62)27(47)20-32(49)60/h21-30,33-36,58H,11-20,46-47H2,1-10H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,63)(H,54,66)(H,55,67)(H,56,68)(H,57,64)(H,69,70)/t23-,24-,25-,26+,27-,28-,29-,30-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSPVIEQMFVNS-YMAIGWNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152633
Record name Naktiivql nanopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

999.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naktiivql nanopeptide

CAS RN

119980-12-0
Record name Naktiivql nanopeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119980120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naktiivql nanopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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